Compound Description: This compound is a potent and selective inhibitor of human class I histone deacetylase (HDAC) isoforms. [] It exhibits strong antitumor activity both in vitro and in vivo, particularly against human myelodysplastic syndrome (SKM-1) cell lines and xenograft models. [] This compound also demonstrates a favorable pharmacokinetic profile and minimal metabolic differences across various species. []
Relevance: Both (S)-N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide share the central 6-oxopyridazin-1(6H)-yl scaffold. They also both feature a substituted benzamide moiety, highlighting their close structural relationship. []
Compound Description: CDPPB is the first centrally active, positive allosteric modulator of both rat and human metabotropic glutamate receptor 5 (mGluR5). [] This compound exhibits an EC50 value of 77 +/- 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 +/- 430 nM for displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. []
Relevance: While not directly containing the same core structure, CDPPB and N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide belong to the same broader category of benzamide derivatives that modulate important biological targets. [] The exploration of CDPPB analogs, including variations in the benzamide moiety, provides insights into structure-activity relationships that can inform the design and development of compounds like N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide. []
Compound Description: VU-1545, an analog of CDPPB, exhibits improved potency as a positive allosteric modulator of mGluR5. [] Structural modifications based on CDPPB, including the introduction of a nitro group in the para-position of the benzamide moiety and a halogen atom in the ortho-position of the 1-phenyl ring, led to the development of VU-1545. [] This compound demonstrated a Ki value of 156 +/- 29 nM and an EC50 value of 9.6 +/- 1.9 nM in binding and functional assays, respectively. []
Relevance: Similar to CDPPB, VU-1545 highlights the significance of the benzamide moiety for biological activity and further emphasizes the impact of specific substitutions on potency. [] The structure-activity relationships observed with VU-1545 and its relation to CDPPB provide valuable information for understanding the potential biological activity and target interactions of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide. []
Compound Description: VU-71 is a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1) []. It exhibits selectivity for mGluR1 over other mGluR subtypes and demonstrates a 2.5-fold potentiation of glutamate-induced calcium transients in cells expressing mGluR1 at a concentration of 10 μM. []
Relevance: While displaying activity at a different mGluR subtype, VU-71 shares the core benzamide structure with N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide, emphasizing the versatility of this chemical class for targeting glutamate receptors. []
Compound Description: This compound is a potent antagonist of the rabbit aorta AT1 receptor, exhibiting an IC50 value of 0.55 nM. [] It effectively inhibits the pressor response to angiotensin II (AII) in conscious normotensive rats, achieving an 88% inhibition at 0.1 mg/kg iv with a duration of action exceeding 6 hours. []
Relevance: Both 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid and N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide feature the 1H-tetrazol-5-yl moiety. [] This structural similarity suggests a potential for shared chemical properties and potential biological activities, despite differing core structures. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.